Diphenyl(o-tolyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZLJCMHFCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208048 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-53-3 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Classification and Structural Features Within Organophosphorus Compounds
Diphenyl(o-tolyl)phosphine, also known by its synonym (2-Methylphenyl)diphenylphosphine, is classified as a tertiary phosphine (B1218219). sigmaaldrich.commurraystate.edu These are organophosphorus(III) compounds where the phosphorus atom is bonded to three organic substituents and possesses a lone pair of electrons. ontosight.ai The specific structure of this compound consists of a central phosphorus atom bonded to two phenyl groups and one ortho-tolyl (o-tolyl) group. ontosight.ai This arrangement of aromatic rings gives the molecule distinct steric and electronic properties that are fundamental to its function in chemistry.
The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5931-53-3 sigmaaldrich.com |
| Molecular Formula | C₁₉H₁₇P thermofisher.com |
| Molecular Weight | 276.31 g/mol sigmaaldrich.com |
| Appearance | White to light yellow solid/powder sigmaaldrich.comthermofisher.com |
| Melting Point | 66-73 °C sigmaaldrich.comlookchem.comfishersci.com |
A critical parameter for phosphine ligands is the Tolman cone angle (θ), which provides a measure of their steric bulk. murraystate.edu For this compound, the calculated cone angle is approximately 157°, a value that places it in a moderately bulky category. researchgate.net This steric hindrance is crucial as it influences the coordination number and geometry of the metal complexes it forms, which in turn affects the selectivity of catalytic reactions. murraystate.edumontana.edu For instance, phosphines with cone angles in the range of 136° to 157° have been shown to afford high selectivity for monoarylation in certain nickel-catalyzed reactions. montana.edu
The electronic properties of this compound are also a key aspect of its utility. The electron-donating ability of a phosphine ligand can be indirectly measured by the ¹J(P-Se) coupling constant of its corresponding phosphine selenide (B1212193). A lower coupling constant generally indicates stronger electron-donating character. This compound selenide exhibits a ¹J(P-Se) coupling constant of around 730 Hz, which is similar to that of triphenylphosphine (B44618) selenide (731 Hz), indicating comparable net donor properties. nih.gov This balance of steric and electronic features makes it an effective ligand for a variety of transition metals. ontosight.ai
Historical Context and Evolution of Its Research Significance
The synthesis of tertiary phosphines, including Diphenyl(o-tolyl)phosphine, is well-established. A common method involves the reaction of a Grignard reagent with a chlorophosphine. ontosight.ai Specifically, this compound can be synthesized via the reaction of o-tolylmagnesium bromide with chlorodiphenylphosphine (B86185). ontosight.ailookchem.com
The rise in prominence of this compound is intrinsically linked to the development of homogeneous catalysis, particularly palladium-catalyzed cross-coupling reactions, which gained momentum in the latter half of the 20th century. The discovery that phosphine (B1218219) ligands could stabilize and activate metal catalysts revolutionized organic synthesis. While early work often focused on ligands like triphenylphosphine (B44618), the need for greater control over reactivity and selectivity led to the exploration of structurally diverse phosphines. The introduction of the o-tolyl group in place of a phenyl group provided a means to fine-tune the steric and electronic environment around the metal center. This modification proved beneficial in a variety of catalytic systems, leading to its widespread adoption and continued study. liv.ac.uknih.gov
Overview of Its Primary Roles in Coordination Chemistry and Homogeneous Catalysis
The primary function of Diphenyl(o-tolyl)phosphine in chemical research is as a ligand in coordination chemistry and homogeneous catalysis. ontosight.ai Its ability to form stable complexes with a range of transition metals, including palladium, nickel, rhodium, gold, and copper, is fundamental to its utility. ontosight.airesearchgate.net In these complexes, the phosphine's lone pair of electrons donates to the metal center, while its steric bulk influences the arrangement of other molecules involved in the reaction.
This compound has proven to be a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Its applications are diverse and include:
Suzuki-Miyaura Coupling : It is used as a ligand for palladium catalysts in the coupling of aryl halides with arylboronic acids to form biaryls. sigmaaldrich.comsigmaaldrich.comresearchgate.net This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.
Heck Reaction : The ligand is employed in the palladium-catalyzed reaction of aryl halides with alkenes. uwindsor.caresearchgate.net Chiral ligands containing the di-o-tolylphosphine group have shown excellent performance in asymmetric Heck reactions. scholaris.ca
Other Cross-Coupling Reactions : Its utility extends to other named reactions such as Hiyama, Negishi, Sonogashira, and Stille couplings, demonstrating its broad applicability. sigmaaldrich.com
Hydroxycarbonylation and Cycloadditions : It also serves as a catalyst component in hydroxycarbonylation and three-component [3+2] cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com
The table below summarizes some of the key catalytic applications of this compound.
| Catalytic Reaction | Role of this compound |
| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst liv.ac.uksigmaaldrich.comliv.ac.uk |
| Heck Reaction | Ligand for Palladium Catalyst uwindsor.cadicp.ac.cn |
| Stereoselective Olefination | Catalyst Component sigmaaldrich.com |
| Hydroxycarbonylation | Catalyst Component sigmaaldrich.com |
| [3+2] Cycloadditions | Catalyst Component sigmaaldrich.com |
| C-N Cross-Coupling | Ligand for Nickel Catalyst rsc.org |
Academic Research Landscape and Emerging Trends
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several established methods, primarily involving the formation of a phosphorus-carbon bond with an o-tolyl group.
Grignard-Based Approaches
A prevalent and versatile method for synthesizing tertiary phosphines like this compound is through the use of Grignard reagents. nih.govelsevierpure.commanchester.ac.ukrsc.org This approach typically involves the reaction of a chlorophosphine with an organomagnesium halide. Specifically, for this compound, o-tolylmagnesium bromide is reacted with chlorodiphenylphosphine (B86185). nih.govresearchgate.net This reaction is generally conducted in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.govmanchester.ac.uk The Grignard reagent, acting as a nucleophile, displaces the chloride on the phosphorus atom to form the desired P-C bond. The reaction of phosphorus halides with Grignard reagents is a common strategy for creating tertiary phosphines. manchester.ac.ukgoogle.com
The general scheme for this synthesis is as follows:
Ph2PCl + o-tolyl-MgBr → Ph2P(o-tolyl) + MgBrCl
This method is widely applicable for the synthesis of various mixed arylalkyl tertiary phosphines with moderate to good yields. nih.govresearchgate.net
Ortho-Directed Lithiation and Subsequent Phosphinylation Strategies
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgacs.org While not as direct for the primary synthesis of this compound starting from toluene (B28343), the principles of ortho-lithiation are crucial in the synthesis of functionalized arylphosphines. mcmaster.cabohrium.com
In a hypothetical application to toluene, a directing group would be necessary to facilitate lithiation at the ortho-position of the methyl group. Following the lithiation step, the resulting aryllithium species can then be quenched with an electrophilic phosphorus reagent like chlorodiphenylphosphine to introduce the diphenylphosphino group. wikipedia.orguwindsor.ca The effectiveness of DoM is highly dependent on the choice of the directing group and the reaction conditions. acs.org
Challenges in this approach for simple arenes like toluene include competitive benzylic lithiation. uwindsor.ca However, for substituted arenes, DoM provides a precise route to ortho-functionalized products. organic-chemistry.org
Alternative Synthetic Routes from Halophosphines
Beyond Grignard reagents, other organometallic compounds can be reacted with halophosphines to synthesize tertiary phosphines. google.com Organolithium reagents, for instance, are also effective for this transformation due to the high reactivity of the C-Li bond. manchester.ac.uk The reaction of a halophosphine with an organometallic compound is a cornerstone of tertiary phosphine synthesis. google.combeilstein-journals.org
Furthermore, advancements in coupling reactions have provided alternative pathways. For example, transition-metal-catalyzed cross-coupling reactions can be employed to form P-C bonds, although this is more commonly associated with the synthesis of functionalized phosphines or phosphine oxides. nih.gov
Synthesis and Characterization of this compound Precursors and Derivatives
The chemical utility of this compound extends to its oxidized and protected forms, which serve as important intermediates and possess their own unique reactivity.
Preparation of this compound Oxides
This compound oxide is a stable and common derivative of this compound. It can be synthesized through several methods. One direct route is the oxidation of this compound. nih.gov
Another significant synthetic route involves the reaction of diphenylphosphine (B32561) oxide with an o-tolyl halide, such as 2-iodotoluene, in the presence of a base and a nickel catalyst. rsc.org A two-step method has also been developed involving the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig-type reaction to yield the corresponding aryldiphenylphosphine oxide. acs.orgacs.org
The reaction of chlorodiphenylphosphine oxide with a Grignard reagent like o-tolylmagnesium bromide also provides a pathway to this compound oxide. nih.gov Unsymmetrical tertiary phosphine oxides can be efficiently synthesized via the sequential substitution of phosphonic acid dithioesters with Grignard reagents. acs.orgthieme-connect.com
Below is a table summarizing a synthetic preparation of this compound oxide:
| Starting Materials | Reagents | Product | Yield | Reference |
| Diphenylphosphine oxide, 2-iodotoluene | K2CO3, Ni10/CeO2, Acetonitrile | This compound oxide | 36% | rsc.org |
This interactive table provides data on a specific synthesis of this compound oxide.
Formation of this compound-Borane Adducts
Phosphine-borane adducts are valuable compounds in organophosphorus chemistry as they serve as air-stable protected forms of phosphines. beilstein-journals.org The formation of this compound-borane involves the reaction of this compound with a borane (B79455) source, typically borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane dimethyl sulfide (B99878) complex (BH3·SMe2). sid.ir
The synthesis is generally straightforward, involving the mixing of the phosphine and the borane source in a suitable solvent like toluene. sid.ir The resulting phosphine-borane adducts are typically white solids and can be characterized by various spectroscopic techniques, including 31P NMR, where a characteristic shift upon coordination to borane is observed. sid.ir For this compound-borane, a yield of 79% has been reported. sid.ir These adducts are stable and can be used in subsequent reactions where the phosphine needs to be protected from oxidation or other undesired side reactions. beilstein-journals.orgresearchgate.net The deprotection to regenerate the free phosphine can often be achieved under mild conditions. sid.ir
The following table details the 31P NMR data for this compound and its borane adduct:
| Compound | Yield (%) | 31P NMR (ppm) | 31P NMR (ppm) free phosphine | Reference |
| Diphenyl-o-tolylphosphine-borane | 79 | 21.1 | -13.4 | sid.ir |
This interactive table presents the yield and 31P NMR spectroscopic data for the borane adduct of this compound.
Synthesis of Chiral Analogues and Substituted Derivatives
The strategic modification of the this compound structure has led to the development of specialized ligands with enhanced properties for asymmetric catalysis and other applications. This involves the introduction of chirality or the substitution of the phenyl or tolyl groups.
Chiral phosphines are fundamental to enantioselective transition metal catalysis. scholaris.ca The incorporation of the di-o-tolylphosphino group into chiral P,N-ligand frameworks has been shown to yield superior enantioselectivity and regioselectivity in certain reactions, such as the palladium-catalyzed asymmetric Heck reaction, when compared to diphenylphosphino analogues. scholaris.ca This enhancement is often attributed to the increased steric hindrance provided by the ortho-methyl group. The synthesis of these chiral variants can be complex, sometimes involving the ring-opening of chiral sulfamidates with a P-centered nucleophile, followed by reduction of the resulting phosphine oxide. scholaris.ca Another approach involves the use of chiral palladium templates to direct the asymmetric hydrophosphination of prochiral olefins, creating diphosphine ligands with a chiral carbon center. ntu.edu.sgacs.org
The synthesis of substituted derivatives, where one of the phenyl rings is replaced by another aromatic or heteroaromatic system, expands the ligand's electronic and steric profile. A notable example is the synthesis of diphenyl(2-thienyl)phosphine. This is typically achieved via a Grignard reaction, where 2-thienylmagnesium bromide is reacted with chlorodiphenylphosphine. rsc.org Such derivatives and their subsequent chalcogenide oxides have been used to form novel complexes with lanthanide metals. rsc.orgrsc.org
The table below summarizes synthetic approaches for representative derivatives.
Table 1: Synthesis of this compound Analogues and Derivatives
| Derivative Type | Synthetic Approach | Key Reactants | Reference |
|---|---|---|---|
| Chiral P,N-Ligands | Nucleophilic ring-opening of a chiral sulfamidate followed by reduction. | Di-o-tolylphosphine oxide, chiral sulfamidate | scholaris.ca |
| Chiral Diphosphines | Palladium template-promoted asymmetric hydrophosphination. | Diphenylphosphine, chiral palladium complex | ntu.edu.sgacs.org |
| Heteroaryl Substituted | Grignard reaction. | 2-Bromothiophene, Magnesium, Chlorodiphenylphosphine | rsc.org |
| Functionalized Aryl | Suzuki coupling. | Bromide-substituted phosphonate, arylboronic acid | liverpool.ac.uk |
Generation of Phosphonium (B103445) Salts as Ligand Precursors
Phosphonium salts are quaternary phosphorus compounds that serve as vital intermediates in organic synthesis, notably as precursors for Wittig reagents and in the formation of phosphine ligands. The generation of phosphonium salts from this compound or related structures is a key chemical transformation.
A common method for forming phosphonium salts is the quaternization of a tertiary phosphine with an alkyl or aryl halide. acs.org For instance, aryldiphenylphosphine oxides can be synthesized through a two-step process that begins with the nickel-catalyzed quaternization of a tertiary diphenylphosphine (e.g., methyldiphenylphosphine) with an aryl bromide. acs.org This reaction yields a quaternary phosphonium salt, which is then subjected to a Wittig reaction to produce the final phosphine oxide, a stable precursor that can be reduced to the corresponding phosphine. acs.org
The reactivity of phosphonium salts is significantly influenced by the substituents on the phosphorus atom. Studies on α-alkoxyphosphonium salts have shown that those derived from tris(o-tolyl)phosphine are highly reactive and participate efficiently in reactions with Grignard reagents. researchgate.net This heightened reactivity is attributed to a balance of steric and electronic factors, where the bulky o-tolyl groups can facilitate subsequent chemical steps. researchgate.net This contrasts with the lower reactivity observed for the corresponding triphenylphosphine-derived salts. researchgate.net
Table 2: Examples of Phosphonium Salt Generation
| Phosphine Reactant | Second Reactant | Catalyst/Conditions | Resulting Salt Type | Reference |
|---|---|---|---|---|
| Methyldiphenylphosphine | Aryl Bromide | NiBr₂ / Reflux in phenol | Quaternary Arylphosphonium Salt | acs.org |
| Tris(o-tolyl)phosphine | Acetal | Acid | α-Alkoxyphosphonium Salt | researchgate.net |
Advances in Scalable and Sustainable Synthetic Protocols
Recent advancements in chemical synthesis have emphasized the need for scalable and sustainable methods for producing key chemical compounds like phosphine ligands. Sustainability in this context refers to protocols that minimize waste, reduce energy consumption, use less hazardous materials, and employ catalytic over stoichiometric reagents.
One area of progress is the development of efficient catalytic systems for cross-coupling reactions where phosphine ligands are essential. For example, the Suzuki-Miyaura coupling to produce o-tolyl benzonitrile (B105546) (OTBN), a key intermediate for sartan-class pharmaceuticals, has been scaled up using palladium catalysts with phosphine ligands. sci-hub.se Protocols using functionalized organosilica matrices with bound diphenylphosphine ligands (SilicaCat DPP-Pd) have enabled reactions at the 100-gram scale in more environmentally benign solvents like ethanol. sci-hub.se
A significant aspect of sustainability is the ability to regenerate the active phosphine from its oxide, which is a common byproduct of reactions. Traditional methods for phosphine oxide reduction often require harsh conditions or stoichiometric amounts of strong reducing agents. More sustainable, metal-free methods have been developed, such as the use of pinacol (B44631) borane (HBpin) for the rapid reduction of secondary phosphine oxides under mild conditions. bath.ac.uk This approach avoids the formation of stable phosphine-borane adducts, simplifying purification and recovery of the free phosphine. bath.ac.uk
Furthermore, the use of aqueous micellar media, such as TPGS-750-M/H₂O, for palladium-catalyzed coupling reactions represents a significant step forward in green chemistry. sci-hub.se These methods allow for reactions to proceed at mild temperatures with very low catalyst loadings (ppm levels), minimizing both organic solvent waste and residual metal content in the final product. sci-hub.se
Table 3: Comparison of Synthetic Protocols
| Feature | Traditional Protocol | Advanced/Sustainable Protocol | Advantage of Advanced Protocol |
|---|---|---|---|
| Synthesis | Grignard reaction with phosphorus halide. manchester.ac.uk | Palladium-catalyzed cross-coupling. liverpool.ac.uk | Higher functional group tolerance, milder conditions. |
| Solvent | Anhydrous organic solvents (e.g., THF, diethyl ether). | Aqueous micellar media (e.g., TPGS-750-M/H₂O). sci-hub.se | Reduced use of volatile organic compounds, improved safety. |
| Scale | Laboratory scale. | Up to 100g scale demonstrated for related processes. sci-hub.se | Amenable to industrial production. |
| Catalyst Recovery | Homogeneous catalyst, difficult to recover. | Heterogeneous catalyst (e.g., SilicaCat DPP-Pd). sci-hub.se | Facilitates catalyst recycling and product purification. |
| Phosphine Regeneration | Reduction with stoichiometric, harsh reagents. | Metal-free reduction with reagents like HBpin. bath.ac.uk | Milder conditions, cleaner reaction, avoids stable adducts. |
Principles of Ligand-Metal Coordination
The interaction between this compound and a metal center is dictated by a combination of electronic and steric factors, as well as the ligand's structural flexibility.
Electronic Donor Properties (e.g., Basicity, Electronegativity)
This compound, an organophosphine compound, functions as a ligand in coordination chemistry. ontosight.ai Its electronic properties are crucial in determining the nature of the metal-ligand bond. The phosphorus atom possesses a lone pair of electrons that it donates to the metal center, forming a coordinate covalent bond. The basicity of the phosphine, which is its ability to donate this lone pair, is a key electronic parameter.
Studies comparing this compound with other phosphine ligands provide insight into its donor strength. For instance, in a comparative analysis with isomeric pyrrolyl phosphine ligands, this compound (referred to as L3 in the study) was found to exhibit net donor properties similar to 2-(diphenylphosphino)-1-methyl-pyrrole (L2). acs.orgnih.gov The electronic properties were probed by synthesizing their corresponding phosphine selenides. nih.gov The phosphorus-selenium coupling constant (JP–Se) in the selenide (B1212193) derivative of this compound (L3Se) was determined to be 730 Hz. nih.gov This value is comparable to that of triphenylphosphine (B44618) selenide (JP–Se = 731 Hz), suggesting that this compound has a similar basicity to the widely used triphenylphosphine. nih.gov It is generally considered that modifying the position of a substituent on the phenyl ring, for example from a para to an ortho position, primarily alters the steric environment rather than the electronic properties of the phosphine ligand. manchester.ac.uk
Steric Parameters (e.g., Tolman Cone Angle, Percent Buried Volume)
The steric bulk of a phosphine ligand plays a critical role in the stability, structure, and reactivity of its metal complexes. For phosphine ligands, two common steric parameters are the Tolman cone angle and the percent buried volume (% Vbur).
The percent buried volume (% Vbur) is another metric used to quantify the steric bulk of a ligand, representing the percentage of the coordination sphere of the metal that is occupied by the ligand. nih.gov In a study involving a gold(I) complex of this compound, the percent buried volume was calculated to be 33.8%. nih.gov This value provides a quantitative measure of the steric presence of the ligand around the metal center.
Hemilability and Ligand Flexibility Considerations
Hemilability refers to the ability of a polydentate ligand to have one donor atom reversibly dissociate from the metal center while the other remains coordinated. This compound itself is a monodentate ligand, meaning it forms only one bond with the metal center through its phosphorus atom, and therefore does not exhibit hemilability on its own. ontosight.aiwikipedia.org
Complexation with Transition Metals
This compound forms stable complexes with a variety of transition metals, with palladium and nickel complexes being particularly well-studied due to their applications in catalysis. ontosight.ai
Palladium Complexes: Synthesis, Structure, and Stability
Palladium complexes of this compound are significant in the field of cross-coupling reactions. researchgate.net
Synthesis: The synthesis of palladium complexes with this ligand can be achieved through various methods. One common approach is the reaction of a palladium precursor with the phosphine ligand. For example, a heteroleptic palladium(II) complex, [Pd(1,3-bis(2-methoxyphenyl) thiourea)(PPh2-o-tolyl)Cl2], was synthesized by reacting [Pd(PPh2-o-tolyl)2Cl2] with 1,3-bis(2-methoxyphenyl) thiourea (B124793) in dichloromethane. nih.gov Another general method involves the reaction of a palladium salt with the phosphine ligand. For instance, complexes of the type trans-[PdBr2(PR3)2] can be synthesized by adding the phosphine ligand to a solution of [Pd(COD)Br2] (where COD is cyclooctadiene). iucr.org
Structure and Stability: The structure of these complexes is influenced by the steric and electronic properties of the ligands. In the case of [Pd(1,3-bis(2-methoxyphenyl) thiourea)(PPh2-o-tolyl)Cl2], spectroscopic characterization was performed using techniques like FTIR and NMR. nih.gov X-ray crystallography is often used to determine the precise geometry of these complexes. For example, the structure of a related complex, trans-dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II), was found to have a slightly distorted square-planar geometry. iucr.org The stability of palladium-phosphine complexes can vary. For example, the complex Pd(dba)[P(o-Tol)3]2, which contains the related tris(o-tolyl)phosphine ligand, was found to have an abnormally long Pd-P bond length, which is believed to be the cause of its metastability. researchgate.net
Nickel Complexes: Synthesis, Structure, and Reactivity
Nickel complexes containing this compound are also of significant interest, particularly as catalysts in organic synthesis. wikipedia.orggoogle.com
Synthesis: The synthesis of nickel complexes often involves the reaction of a nickel(II) salt with the phosphine ligand. A general two-step procedure for synthesizing nickel phosphine complexes starts with a nickel source like NiCl2·6H2O and the phosphine ligand, followed by the addition of an organometallic reagent like a Grignard reagent to introduce an aryl or alkyl group. google.com For instance, (BPP)Ni(o-tolyl)Cl precatalysts (where BPP is a bidentate bis(phosphino)pyrrole ligand) are synthesized by reacting the BPP ligand with (TMEDA)Ni(o-tolyl)Cl (where TMEDA is tetramethylethylenediamine). richmond.edu
Structure and Reactivity: The structure of these nickel complexes can be determined by methods such as X-ray crystallography and NMR spectroscopy. richmond.edu Some nickel complexes containing an o-tolyl group exist as mixtures of isomers, where the positions of the chloride and o-tolyl ligands can interchange. richmond.edu The stability and reactivity of these complexes can be sensitive to air and moisture. google.com For example, while some (BPP)Ni(o-tolyl)Cl precatalysts are air-stable, others are found to be air-sensitive. richmond.edu The reactivity of these complexes is central to their catalytic applications. For example, (BPP)Ni(o-tolyl)Cl precatalysts have been shown to be effective in promoting C-N cross-coupling reactions. richmond.edu The reactivity of the Ni-P bond has also been investigated; for instance, the reaction of certain nickel diphosphine pincer complexes with diazo compounds can lead to carbene insertion into the Ni-P bond, forming phosphorus ylides. acs.org
Platinum Complexes: Synthesis, Structure, and Photophysical Properties
Platinum complexes incorporating phosphine ligands are of significant interest due to their applications in catalysis and materials science. The synthesis of platinum(II) complexes with this compound typically involves the reaction of a suitable platinum(II) precursor, such as [PtCl₂(COD)] (COD = 1,5-cyclooctadiene), with the phosphine ligand.
The photophysical properties of platinum-phosphine complexes are a subject of intense research, particularly their luminescence. acs.orgrsc.orgworktribe.com Platinum complexes often exhibit strong luminescence, which can be tuned by modifying the ancillary ligands. acs.org The electronic properties of the phosphine ligand, alongside the other ligands in the coordination sphere, dictate the energies of the metal-to-ligand charge transfer (MLCT) and ligand-centered excited states. acs.org While specific studies on the photophysics of this compound-platinum complexes are not extensively detailed in the provided literature, parallels can be drawn from similar systems. For example, platinum(II) complexes with other phosphine ligands show luminescence in both the solid state and in frozen solutions, with emission characteristics dependent on intermolecular interactions and the specific nature of the ligands. acs.orgosti.gov
Table 1: Selected Platinum Complex Data
| Complex Type | Key Structural Feature | Relevant Property | Reference |
|---|---|---|---|
| Platinum(IV) | cis-dichloro geometry | Characterized by X-ray crystallography | cardiff.ac.uk |
Rhodium Complexes: Synthesis, Structure, and Catalytic Relevance
Rhodium complexes bearing phosphine ligands are renowned for their catalytic prowess, particularly in hydrogenation and hydroformylation reactions. The synthesis of rhodium-diphenyl(o-tolyl)phosphine complexes can be achieved by reacting rhodium precursors like [Rh(CO)₂Cl]₂ with the phosphine ligand.
The structure of these complexes is typically square planar for Rh(I). The steric and electronic properties of the this compound ligand play a crucial role in determining the catalytic activity and selectivity. For instance, in methanol (B129727) carbonylation, rhodium complexes with phosphine-functionalized cyclopentadienyl (B1206354) ligands have shown high activity. rsc.org The electron-donating ability of the phosphine ligand can make the rhodium center more electron-rich, which can influence key catalytic steps such as oxidative addition and reductive elimination. rsc.org While specific catalytic data for a this compound-rhodium complex is not available in the provided results, analogous systems show that the choice of phosphine is critical for catalyst stability and efficiency. rsc.org
Spectroscopic characterization, particularly IR and NMR, is vital for these complexes. The CO stretching frequencies (ν(CO)) in the IR spectra of rhodium carbonyl complexes provide insight into the electronic environment of the metal center. rsc.org ³¹P NMR spectroscopy is used to confirm the coordination of the phosphine ligand to the rhodium atom.
Gold Complexes: Unique Coordination and Catalytic Behavior
Gold catalysis has emerged as a powerful tool in organic synthesis. While gold(I) catalysis is more common, the development of stable gold(III) complexes is an active area of research. acs.org Phosphine ligands are crucial in stabilizing gold catalysts. However, the use of conventional phosphines with gold(III) can be challenging due to the potential for phosphine oxidation. acs.org
The synthesis of gold(I) complexes with this compound can be achieved by reacting a gold(I) precursor like (Me₂S)AuCl with the ligand. acs.org These gold(I) phosphine complexes can serve as pre-catalysts. For example, cationic two-coordinate triphenylphosphine-gold(I)-π complexes have been characterized by low-temperature NMR. researchgate.net The reaction of a tri-gold complex with phenylacetylene (B144264) showed the formation of a reactive alkyne-coordinated gold(I) intermediate, highlighting the role of the phosphine in the catalytic cycle. researchgate.net
Gold complexes with bulky phosphines like tri(o-tolyl)phosphine have been used in catalysis. ncl.ac.uk The unique coordination environment provided by the bulky phosphine can lead to novel reactivity and selectivity. For instance, P,N-chelated gold(III) complexes have demonstrated catalytic activity in styrene (B11656) cyclopropanation and intramolecular alkoxycyclization. acs.org
Table 2: Spectroscopic Data for a P,N-Chelated Gold Complex
| Nucleus | Free Ligand (δ, ppm) | Gold(I) Complex (δ, ppm) | Gold(III) Complex (δ, ppm) | Reference |
|---|---|---|---|---|
| ³¹P | - | 39.1 (Δδ) | 34.7 | acs.org |
Cobalt Complexes: Applications in Electrocatalysis
Cobalt complexes with phosphine ligands have shown significant promise in the field of electrocatalysis, particularly for the formate (B1220265) oxidation reaction and hydrogen production. nsf.govacs.orgchemrxiv.org These complexes often feature a "piano-stool" geometry. nsf.gov
A family of cobalt complexes based on bidentate phosphine ligands has been reported as active electrocatalysts for formate oxidation. nsf.govchemrxiv.org The catalytic activity is dependent on the presence of pendent amine groups in the ligand backbone which can act as proton relays. nsf.govacs.org While this compound is a monodentate ligand, these studies highlight the importance of the phosphine's electronic properties in tuning the catalytic performance of the cobalt center. Thermodynamic measurements have shown that these cobalt complexes are energetically primed for formate oxidation via hydride transfer to the cobalt center. nsf.govchemrxiv.org
The electrochemical properties of these complexes are studied using techniques like cyclic voltammetry. researchgate.net The redox potentials of the Co(III)/Co(II) and Co(II)/Co(I) couples are influenced by the nature of the phosphine ligand. Spectroscopic data, such as UV-Vis absorption spectra, show characteristic bands for the different oxidation states of cobalt. nsf.gov
Table 3: Electrocatalytic Data for a Cobalt-Phosphine System
| Catalyst System | Reaction | Key Finding | Reference |
|---|---|---|---|
| Cobalt-diphosphine | Formate Oxidation | Active electrocatalyst, rate dependent on Co-H bond strength | nsf.govchemrxiv.org |
Other Transition Metal Systems
This compound and its close analogue, tri(o-tolyl)phosphine, form complexes with a variety of other transition metals.
Molybdenum: A this compound molybdenum pentacarbonyl complex was synthesized by reacting the phosphine with molybdenum hexacarbonyl in toluene. manchester.ac.uk
Palladium: Palladium complexes containing tri(o-tolyl)phosphine are used in cross-coupling reactions. researchgate.net A palladium complex with the composition Pd(dba)[P(o-Tol)₃]₂ (dba = dibenzylideneacetone) was isolated and characterized by X-ray crystallography, revealing an abnormally long Pd-P bond. researchgate.net The oxidative addition of (o-tolyl)₂PCl to a palladium(0) precursor led to a mononuclear palladium(II) complex with a bis(o-tolyl)phosphinic ligand. nih.gov
Manganese: The synthesis and structure of various phosphine-supported organomanganese complexes have been investigated, showcasing unusual bonding motifs. mcmaster.ca
Ruthenium: Trans-dihydride complexes of ruthenium bearing N-heterocyclic carbene and phosphine ligands, including tri(o-tolyl)phosphine, have been studied. bath.ac.uk
Structural Characterization of Metal-Phosphine Complexes
Advanced Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry)
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural characterization of metal complexes containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is arguably the most crucial technique for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a significant change in the phosphorus chemical shift (Δδ), known as the coordination shift. For instance, in a P,N-chelated gold(I) complex, a coordination shift of 39.1 ppm was observed. acs.org The magnitude of this shift provides information about the nature of the metal-phosphorus bond.
¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the ligand and confirm its structure after complexation. The chemical shifts of the protons and carbons near the coordination site are often affected. For example, in cobalt-hydride complexes, a characteristic upfield ¹H NMR signal for the hydride ligand is observed around -14 ppm. chemrxiv.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for complexes containing carbonyl (CO), nitrosyl (NO), or other ligands with characteristic vibrational frequencies. The stretching frequency of these groups is sensitive to the electron density on the metal center. A more electron-rich metal will engage in greater back-bonding to the ligand, resulting in a lower stretching frequency. For rhodium carbonyl complexes, the ν(CO) bands are indicative of the electronic environment of the rhodium atom. rsc.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of transition metal complexes are typically characterized by high-energy intraligand transitions and lower-energy metal-to-ligand charge transfer (MLCT) or d-d transitions. For example, cobalt-hydride complexes show a main absorption band around 360 nm, while the corresponding Co(I) species have absorption features at approximately 380 and 480 nm. nsf.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for characterizing charged organometallic complexes.
Table 4: Summary of Spectroscopic Characterization Techniques
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| ³¹P NMR | Confirmation of coordination, M-P bond nature | Coordination shift in gold complexes | acs.org |
| ¹H NMR | Ligand structure, presence of specific ligands (e.g., hydride) | Detection of hydride ligand in cobalt complexes | chemrxiv.org |
| IR | Electronic environment of the metal center | ν(CO) in rhodium carbonyl complexes | rsc.org |
| UV-Vis | Electronic transitions (MLCT, d-d) | Distinguishing oxidation states of cobalt complexes | nsf.gov |
Single-Crystal X-ray Diffraction Studies for Geometric Elucidation
The introduction of the o-tolyl group in place of a phenyl group, as in triphenylphosphine, induces significant steric bulk. This steric hindrance influences the coordination geometry and can lead to the formation of specific isomers or complexes with unique structural features. X-ray diffraction studies have been instrumental in characterizing these features in a variety of metal complexes.
A comparative analysis of gold(I) complexes has provided insight into the steric and electronic parameters of this compound (L3) in relation to its isomers. nih.govacs.org The buried volume (% Vbur), a measure of the steric bulk of a ligand, was calculated from crystallographic data for (L3)AuCl. acs.org The value was found to be 33.8%, similar to that of 1-(Diphenylphosphino)-2-methyl-pyrrole (L1) at 33.9%. acs.org
In a study of palladium(II) complexes, the geometry of heteroleptic compounds with the general formula Pd(PR3)(tu)Cl2, where PR3 is this compound (complex 2) and tu is a thiourea derivative, was investigated. nih.gov These studies are fundamental to correlating the structural features with the observed chemical and biological activities of the complexes. nih.gov
The structural parameters of trans-square-planar palladium(II) complexes with phosphine donors have also been expanded through the study of related compounds. For instance, the crystal structure of the isostructural chloro complex, trans-[PdCl2{P(Ph)2(p-Tol))}2], provides a basis for comparison. nih.gov While not the ortho-isomer, the data for the para-isomer highlights the subtle electronic and steric differences that can be elucidated by X-ray diffraction.
The table below summarizes key geometric parameters obtained from single-crystal X-ray diffraction studies for selected metal complexes containing this compound or closely related analogues.
| Complex | Metal | Coordination Geometry | M-P Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|---|---|
| (this compound)AuCl | Au(I) | Linear | Not specified | Au-Cl: 2.233(2) | Not specified | nih.govacs.org |
| cis-((this compound))2PtCl2 | Pt(II) | Square Planar | Not specified | Not specified | Not specified | acs.org |
| Pd(this compound)(1,3-bis(2-methoxyphenyl) thiourea)Cl2 | Pd(II) | Square Planar | Not specified | Not specified | Not specified | nih.gov |
| Pd(dba)[P(o-Tol)3]2 | Pd(0) | Trigonal Planar | 2.388(1) | Not specified | Not specified | researchgate.net |
Electronic Structure and Bonding Analysis in Coordinated Systems
The electronic structure and nature of the metal-ligand bond in this compound complexes are critical determinants of their stability and catalytic activity. The o-tolyl group, with its electron-donating methyl substituent, modulates the electronic properties of the phosphorus atom, which in turn influences the coordination bond with the metal center.
The trans influence is a key concept in understanding the electronic effects of ligands in square planar and octahedral complexes. It describes the effect of a ligand on the lability of the ligand trans to it. A comparative study of linear gold(I) complexes, (L)AuCl, demonstrated that this compound (L3) imparts a similar trans influence to 2-(diphenylphosphino)-1-methyl-pyrrole (L2). nih.govacs.org This was inferred from the comparable Au-Cl bond lengths in (L3)AuCl (2.233(2) Å) and (L2)AuCl (2.243(9) Å), which were longer than that in (L1)AuCl (2.220(1) Å), suggesting a greater trans influence for L3 and L2. nih.govacs.org
The synthesis of molybdenum pentacarbonyl complexes, such as this compound molybdenum pentacarbonyl, allows for the study of the electronic properties of the phosphine ligand through techniques like infrared spectroscopy, by analyzing the stretching frequencies of the carbonyl ligands. manchester.ac.uk
The electronic properties of the phosphine ligand can significantly affect the catalytic activity of the resulting metal complex. For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating nature and steric bulk of ligands like tris(o-tolyl)phosphine, a close analogue of this compound, are known to enhance the efficiency of the catalytic cycle. researchgate.net Similarly, rhodium complexes with tolylphosphine ligands are utilized in hydroformylation processes, where the electronic nature of the ligand influences the selectivity of the reaction. google.com
The table below provides a summary of the electronic properties and their indicators for this compound in various coordinated systems.
| Complex/System | Property Investigated | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| (this compound)AuCl | Trans Influence | X-ray Crystallography | Au-Cl bond length of 2.233(2) Å suggests a significant trans influence. | nih.govacs.org |
| Rhodium and Ruthenium Complexes | Net Donor Properties | IR and NMR Spectroscopy, Cyclic Voltammetry | Exhibits strong electron-donating character, comparable to 2-(diphenylphosphino)-1-methyl-pyrrole. | nih.govacs.org |
| This compound molybdenum pentacarbonyl | Electronic Parameter | Synthesis and expected IR analysis | Allows for the quantification of ligand donor strength via CO stretching frequencies. | manchester.ac.uk |
Carbon-Carbon Bond Formation Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. This compound has been employed as a ligand in several palladium-catalyzed cross-coupling reactions to facilitate the formation of these crucial bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for synthesizing biaryls and other conjugated systems. The choice of phosphine ligand is critical to the efficiency of the palladium catalyst.
Research has shown that tolylphosphines, including this compound (referred to as P(o-tolyl)Ph₂), are effective ligands in the palladium-catalyzed Suzuki cross-coupling of various aryl bromides and chlorides. In a study comparing different tolylphosphines, P(o-tolyl)Ph₂ demonstrated excellent reactivity. For the coupling of 4-bromoacetophenone and phenylboronic acid, a catalyst system using P(o-tolyl)Ph₂ achieved high conversion rates, particularly when compared to ortho-unsubstituted phosphines. This enhanced activity is attributed not only to steric and electronic effects but also potentially to factors like cyclometallation.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling Reaction of 4-bromoacetophenone with phenylboronic acid catalyzed by Pd(OAc)₂ with various phosphine ligands.
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| P(o-tolyl)Ph₂ | 0.1 | 1 | 96 |
| PPh₃ | 0.1 | 1 | 25 |
| P(o-tolyl)₃ | 0.1 | 1 | 94 |
Stille Cross-Coupling and Polymerization Applications
The Stille reaction couples organotin compounds with organic halides. While the related ligand, tri(o-tolyl)phosphine (P(o-tolyl)₃), is frequently cited in Stille polycondensation for synthesizing semiconducting polymers, specific and detailed research findings on the application of this compound in this area are not as widely documented in the reviewed literature. The use of P(o-tolyl)₃ in Stille polymerizations highlights the utility of bulky phosphine ligands for creating high molecular weight polymers by minimizing side reactions. mdpi.comrsc.org
Heck Reactions and Related Olefin Arylations
The Heck reaction is a palladium-catalyzed method for the arylation of olefins. A novel ligand, this compound, has been noted for its use in a palladium-catalyzed ternary coupling reaction involving aryl halides. oup.com However, extensive studies detailing the performance and scope of this compound specifically in standard Heck reactions are limited in the available scientific literature. Often, studies in this area focus on more sterically bulky ligands like tri(o-tolyl)phosphine, which has been used in the Heck reaction for the acetylation of N-heteroaryl bromides. researchgate.net
Asymmetric Allylic Alkylation (AAA) and Related Asymmetric Transformations
Asymmetric allylic alkylation (AAA) is a key method for constructing chiral molecules. mdpi.com The success of this reaction heavily relies on the use of chiral ligands to induce enantioselectivity. This compound is an achiral ligand, and as such, its direct application as a chiral directing group in AAA is not applicable. Chiral phosphines are specifically designed for this purpose, often featuring complex, rigid backbones to create a well-defined chiral pocket around the metal center. scholaris.caresearchgate.net While o-tolyl groups are incorporated into some chiral ligands, the simple, achiral nature of this compound means it is not used in mainstream asymmetric catalysis. uva.nl
Kumada Coupling and Other Grignard-Based Cross-Couplings
The Kumada coupling reaction utilizes a Grignard reagent to couple with an organic halide, catalyzed typically by nickel or palladium complexes. wikipedia.org This was one of the earliest cross-coupling methods developed. acs.org While phosphine ligands are crucial for stabilizing the catalyst and influencing reactivity, specific reports detailing the use of this compound in Kumada couplings are scarce in the surveyed literature. Research in this area often highlights bidentate phosphines or very bulky monodentate phosphines. acs.orgacs.org There is a report of a model nickel-catalyzed Kumada coupling that mentions this compound selenide, an oxidized derivative of the phosphine. molaid.com
Carbon-Heteroatom Bond Formation Reactions
The formation of bonds between carbon and heteroatoms like nitrogen (N), oxygen (O), or sulfur (S) is fundamental to the synthesis of many pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for C-N bond formation.
While the development of the Buchwald-Hartwig amination has led to generations of increasingly sophisticated and bulky phosphine ligands, the foundational studies often involved simpler phosphines. wikipedia.org The first-generation catalyst systems frequently employed tri(o-tolyl)phosphine. wikipedia.org This ligand was effective for coupling secondary amines with aryl bromides but was less successful with primary amines. wikipedia.org The steric and electronic properties of ligands like this compound are critical for navigating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. However, specific studies that isolate the performance of this compound in Buchwald-Hartwig aminations are not extensively detailed in the reviewed sources, which tend to focus on either the original tri(o-tolyl)phosphine systems or more advanced, highly specialized biaryl phosphine ligands. wikipedia.org
Hydroformylation of Olefins
This compound has been utilized as a ligand in rhodium-based catalyst systems for the hydroformylation of α-olefins. google.com This process involves the reaction of an α-olefin with carbon monoxide and hydrogen to produce aldehydes. google.com The use of a ligand mixture containing this compound, along with triphenylphosphine, in the presence of a rhodium precursor has been shown to influence the selectivity of the reaction. google.com Specifically, this catalytic system demonstrates increased iso-selectivity in the hydroformylation process. google.com
The reaction is typically carried out under pressures ranging from 5 to 50 bar, with a syngas mixture of hydrogen and carbon monoxide. google.com The molar ratio of hydrogen to carbon monoxide is generally maintained between 0.8:1.2 and 1.0:1.1. google.com The presence of this compound in the ligand system is a key factor in directing the regioselectivity towards the branched aldehyde isomer. google.com
Hydroboration of Carbonyls and Olefins
In the realm of hydroboration, this compound has been used to synthesize tripodal triphosphino-E-hydride ligands (E = Si, Ge). rsc.org These ligands, prepared from organolithiated this compound, form nickel complexes that are active as homogeneous catalysts for the hydroboration of aldehydes and ketones. rsc.org The process involves the addition of a boron-hydrogen bond across a carbon-oxygen or carbon-carbon double bond.
Notably, when these nickel complexes are supported on a metal-organic framework (MOF) like NU-1000, the resulting heterogeneous catalysts exhibit enhanced catalytic activity for aldehyde hydroboration, even under aerobic conditions, and allow for catalyst recyclability. rsc.org While the homogeneous catalysts show modest activity for ketone hydroboration, the MOF-supported systems demonstrate significantly improved performance, leading to good to quantitative product conversion. rsc.org
Phosphine-Directed C–H, C–O, and C–N Borylation
Recent advancements have highlighted the utility of phosphine-containing molecules as directing groups in catalytic borylation reactions. While much of the initial research focused on aryl C-H borylation, the concept has been extended to benzylic C-H bonds. nsf.govresearchgate.netnih.gov In this context, iridium catalysts have been employed with phosphine-containing substrates to achieve high yields of mono- and geminal bis-borylated products. nsf.govnih.gov
An interesting divergence from C-H borylation occurs when attempting to borylate the C-H bond alpha to a benzylic ether or amine using this system. Instead of the expected C-H activation, the reaction proceeds through C-O and C-N bond borylation, respectively, followed by C-H borylation to yield geminal bis-borylated products. nsf.govnih.gov This represents the first example of an iridium-catalyzed C-O or C-N borylation that is coupled with a C-H borylation reaction. nsf.gov
P-Arylation of Secondary Phosphine Oxides
This compound oxide, the oxidized form of this compound, can be synthesized through the P-arylation of secondary phosphine oxides. rsc.org Nickel-supported nanoparticles, such as Ni/CeO2, have been developed as effective and inexpensive heterogeneous catalysts for the cross-coupling of aryl halides with secondary phosphine oxides. rsc.orgrsc.org This method provides a straightforward route to tertiary phosphine oxides without the need for additional ligands. rsc.org
In a typical procedure, diphenylphosphine oxide is reacted with an aryl halide, such as 2-iodotoluene, in the presence of the nickel catalyst and a base like potassium carbonate to yield this compound oxide. rsc.org This reaction can be extended to a variety of aryl bromides and iodides, demonstrating good to high yields. rsc.org Furthermore, enantioselective copper-catalyzed arylation of secondary phosphine oxides using diaryliodonium salts has been developed to produce P-chiral tertiary phosphine oxides, including an o-tolyl derivative, with excellent enantioselectivity. acs.org
Hydrogenation Reactions
Phosphine ligands are widely used in transition metal-catalyzed hydrogenation reactions. tcichemicals.com this compound, with its specific steric and electronic properties, can be employed as a ligand for metals like rhodium and iridium in these transformations. ontosight.aitcichemicals.com While specific examples detailing the performance of this compound in hydrogenation are not extensively covered in the provided context, its classification as a phosphine ligand suggests its applicability in such reactions. ontosight.aitcichemicals.com The steric bulk of the o-tolyl group can influence the stereoselectivity of the hydrogenation process.
Polymerization Catalysis
The steric and electronic properties of phosphine ligands play a crucial role in polymerization catalysis. Palladium complexes containing tris(o-tolyl)phosphine, a related bulky phosphine, have been cited as intermediates in polymerization reactions. researchgate.net While direct data on this compound's role in polymerization is limited in the provided search results, its structural similarity to other effective phosphine ligands suggests its potential in this area. google.com For instance, polymer-supported catalyst complexes often utilize phosphine ligands to bind transition metals, and this compound could be a candidate for such applications. google.com
Emerging Catalytic Systems and Novel Transformations
This compound and its derivatives are finding use in novel catalytic transformations. For example, the sterically demanding nature of this compound has been explored in phosphine-catalyzed reactions of (E)-enoates, where it influenced the diastereoselectivity of the product. murraystate.edu
Furthermore, new synthetic methodologies are being developed to create novel phosphine ligands from this compound. Organolithiated this compound serves as a precursor for the synthesis of tripodal triphosphino-E-hydride ligands, which in turn form catalytically active nickel complexes. rsc.org These emerging systems highlight the ongoing efforts to leverage the unique properties of this compound for the development of innovative and efficient catalytic processes.
Mechanistic Investigations of Diphenyl O Tolyl Phosphine Mediated Catalysis
Detailed Analysis of Catalytic Cycles
The catalytic cycles in palladium-phosphine chemistry are intricate, involving a sequence of fundamental organometallic reactions. The specific nature of the phosphine (B1218219) ligand, such as Diphenyl(o-tolyl)phosphine, directly impacts the kinetics and feasibility of each step.
Oxidative addition is a critical step in many cross-coupling reactions, where an organic halide (ArX) reacts with a low-valent metal center, typically Pd(0), to form a Pd(II) species. This process involves the cleavage of the Ar-X bond and the formation of new Pd-Ar and Pd-X bonds. For palladium complexes ligated by phosphines, the mechanism of oxidative addition can proceed through several pathways, including concerted additions or stepwise radical pathways. nih.gov
The steric bulk of the phosphine ligand is a determining factor in the reaction pathway. Bulky ligands like those containing o-tolyl groups favor the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive towards oxidative addition. nih.govrsc.org Computational studies on related bulky phosphine ligands suggest that oxidative addition to these monoligated [PdL] complexes is a favorable pathway. rsc.org
Table 1: Investigated Pathways for Oxidative Addition
| Pathway | Description | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Concerted Addition | A three-centered transition state where the C-X bond adds across the metal center in a single step. nih.gov | [Pd(L)(Ar)(X)] | Ligand sterics, electronic properties of the aryl halide. nih.govrsc.org |
| Radical Pathways | One-electron transfer processes that can occur via chain or non-chain sequences. nih.gov | Aryl radicals, Pd(I) species. | Identity of the halide, electronic properties of the ligand and arene. nih.gov |
| SNAr-type | Nucleophilic aromatic substitution-like mechanism. nih.gov | Meisenheimer-type intermediates. | Often considered for electron-poor aryl halides. nih.gov |
Reductive elimination is the final, product-forming step in a cross-coupling cycle. In this step, two ligands from the palladium(II) center are coupled, forming a new covalent bond and regenerating the catalytically active Pd(0) species. diva-portal.org This process is the microscopic reverse of oxidative addition. umb.eduumb.edu
A critical requirement for concerted reductive elimination is that the two groups to be coupled must be in a cis orientation to each other on the square-planar Pd(II) complex. umb.edu If the groups are trans, an isomerization to the cis isomer must occur before elimination can proceed. umb.edu The reaction is believed to proceed through a nonpolar, three-center transition state, which generally leads to retention of stereochemistry at the carbon centers involved. umb.eduumb.edu
The rate of reductive elimination can be influenced by several factors, including the electronic nature of the phosphine ligand and the groups being eliminated. acs.org For instance, electron-rich ligands can sometimes slow down reductive elimination by strengthening their coordination to the Pd(II) center. acs.org The process can also be facilitated by ligand dissociation, which creates a more reactive, three-coordinate intermediate. umb.edu
The dynamics of ligand association and dissociation are fundamental to the catalytic cycle's progression. Palladium(0) species are often stabilized as bis-phosphine complexes, [Pd(0)L₂]. For oxidative addition to occur, one ligand typically needs to dissociate to generate a highly reactive, 14-electron monoligated species, [Pd(0)L]. rsc.org
The steric bulk of this compound, a trait shared with the extensively studied tri(o-tolyl)phosphine, facilitates this dissociation. nih.gov The large cone angle of such ligands creates steric pressure that favors the formation of the less crowded monoligated complex, which is more accessible for the incoming substrate. nih.govdiva-portal.org
Conversely, after reductive elimination, the resulting coordinatively unsaturated Pd(0) species must re-associate with ligands to be stabilized and continue the catalytic cycle. The concentration and nature of the phosphine ligand in solution are therefore crucial for maintaining the balance between active and stable catalytic species. rsc.org
Identification and Characterization of Active Catalytic Species
While simple mononuclear palladium complexes are often drawn in catalytic cycles, the reality can be far more complex. The use of ligands like this compound can lead to the formation of various palladium species, including palladacyclic intermediates and clusters, which may act as precatalysts or be directly involved in the catalytic turnover.
Phosphines containing o-tolyl groups have a well-known propensity to undergo cyclometalation or "palladacyclization," especially with Pd(II) precursors like palladium(II) acetate (B1210297). nih.govnih.gov This process involves the activation of a C-H bond on the tolyl's methyl group, leading to the formation of a stable, five-membered palladacycle. The Herrmann-Beller catalyst, formed from tri(o-tolyl)phosphine and Pd(OAc)₂, is a classic example of such a palladacyclic precatalyst. nih.govyork.ac.uk
These palladacycles are often highly stable and serve as robust precatalysts that release the active catalytic species under reaction conditions. nih.gov Recent studies have revealed that these systems are more complex than initially thought. For example, the Herrmann-Beller palladacycle can be converted to a hydroxide-bridged dimer, [Pd(C^P)(μ₂-OH)]₂, which acts as a conduit to the catalytically relevant species. nih.govyork.ac.ukresearchgate.net Furthermore, research has shown that these palladacyclic units can assemble into higher-order palladium clusters (e.g., Pd₄, Pd₆, Pd₈), which are themselves catalytically competent. nih.gov
The conventional mechanism for most palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. This cycle consists of:
Oxidative Addition: Pd(0) to Pd(II)
Transmetalation (in reactions like Suzuki-Miyaura) or migratory insertion.
Reductive Elimination: Pd(II) to Pd(0)
However, detailed mechanistic studies on systems involving palladacyclic precatalysts have provided evidence for an alternative Pd(II)/Pd(IV) pathway operating concurrently. nih.govyork.ac.uk The stability imparted by the palladacyclic framework can allow the Pd(II) intermediate to undergo a second oxidative addition with another molecule of aryl halide, forming a high-valent Pd(IV) species. nih.govyork.ac.ukwhiterose.ac.uk This Pd(IV) intermediate can then undergo reductive elimination to form the product and a Pd(II) species, completing the cycle without passing through the Pd(0) state.
Evidence suggests that for a given reaction, there can be a shift between these catalytic pathways. For instance, a mononuclear Pd(II)/Pd(IV) cycle might dominate in the early stages of a reaction, while a traditional Pd(0)/Pd(II) cycle, potentially involving palladium nanoparticles (PdNPs) as a reservoir for the active Pd(0) species, may become more significant as the reaction progresses. nih.govyork.ac.ukresearchgate.net
Table 2: Comparison of Pd(0)/Pd(II) and Pd(II)/Pd(IV) Catalytic Cycles
| Feature | Pd(0)/Pd(II) Cycle | Pd(II)/Pd(IV) Cycle |
|---|---|---|
| Starting Oxidation State | Pd(0) | Pd(II) |
| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination. acs.org | Oxidative Addition to Pd(II), Reductive Elimination from Pd(IV). nih.govyork.ac.uk |
| Highest Oxidation State | Pd(II) | Pd(IV) |
| Common Precursors | [Pd(PPh₃)₄], [Pd₂(dba)₃] + Ligand | Palladacyclic complexes (e.g., Herrmann-Beller catalyst). nih.gov |
| Observed in Systems with | A wide range of phosphine ligands. | Ligands that form stable palladacycles, such as o-tolylphosphines. nih.govyork.ac.uk |
Kinetic Studies and Derivation of Rate Laws
A detailed experimental kinetic study of the Suzuki-Miyaura reaction between 4-iodoacetophenone and phenylboronic acid, catalyzed by the HB palladacycle, revealed the reaction orders with respect to the various components. mdpi.com The findings from initial reaction rate studies indicated a quasi-first-order dependence on the concentration of the aryl halide (4-iodoacetophenone) and a first-order dependence on the initial concentration of the palladium catalyst. mdpi.comresearchgate.net Conversely, the reaction was found to be zero-order with respect to both the base (sodium methylate) and the phenylboronic acid. mdpi.comresearchgate.net
These observations suggest that the oxidative addition of the aryl halide to the active palladium(0) species is the rate-determining step of the catalytic cycle. mdpi.comresearchgate.net Based on these dependencies, a global rate law for this specific system can be derived:
Rate = k [Aryl Halide]¹ [Palladium]¹ [Base]⁰ [Boronic Acid]⁰ = k [Aryl Halide] [Pd]
Further investigation into the effect of temperature on this reaction allowed for the determination of the global activation energy, which was found to be approximately 63 kJ/mol. mdpi.comresearchgate.net It is important to note that in some systems, particularly under conditions that may favor catalyst decomposition, the kinetics can appear linear, suggesting a more complex scenario potentially involving palladium nanoparticles acting as a reservoir for the active catalytic species. nih.govacs.org
| Parameter | Reaction Order | Description |
| Aryl Halide | Quasi-first-order | The rate is directly proportional to the concentration of the aryl halide, indicating its involvement in the rate-determining step. mdpi.com |
| Palladium Catalyst | First-order | The rate is directly proportional to the initial catalyst concentration. mdpi.comresearchgate.net |
| Phenylboronic Acid | Zero-order | The concentration of the boronic acid does not influence the reaction rate, suggesting it participates in a fast, non-rate-limiting step (transmetalation). mdpi.com |
| Base | Zero-order | The concentration of the base does not influence the reaction rate, indicating its role is also in a post-rate-determining step. mdpi.com |
| Derived Rate Law | rate = k[Aryl Halide][Pd] | The overall rate is determined by the concentration of the aryl halide and the catalyst. |
| Activation Energy (Ea) | ~63 kJ/mol | The global activation energy for the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. researchgate.net |
Spectroscopic and Computational Probing of Reaction Intermediates
Identifying the specific metal-ligand complexes that exist during a catalytic cycle is crucial for confirming mechanistic proposals. Spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR), are invaluable for this purpose, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment.
In catalytic systems involving this compound and palladium acetate, the initial formation of the Herrmann-Beller palladacycle, [Pd(C^P)(μ₂-OAc)]₂, is a key event. nih.gov This and other related dimeric structures, where the acetate is replaced by other bridging ligands like hydroxide (B78521) (-OH) or bromide (-Br), have been extensively characterized. nih.govacs.org ³¹P NMR spectroscopy has been instrumental in identifying these species in solution during catalytic runs. For instance, upon activation of a hydroxide-bridged palladacycle with an arylboronic acid in the presence of an aryl bromide, the formation of the stable bromide-bridged palladacycle [Pd(C^P)(μ₂-Br)]₂ was observed, exhibiting a characteristic ³¹P NMR signal at approximately 42 ppm. nih.govacs.org Other identified species include the monomeric palladium(II) complex [Pd(II)(C^P)₂] and various pre-transmetalation complexes. nih.govacs.org
| Identified Species | Spectroscopic Method | Key Observation | Reference |
| [Pd(C^P)(μ₂-OH)]₂ | ³¹P NMR | Signal observed at δ 35 ppm. | nih.govacs.org |
| Pre-transmetalation Complex | ³¹P NMR | The signal at 35 ppm changes to a pair of AB doublets upon interaction with a boronic ester, indicating a P-P coupling through the palladium dimer. | nih.govacs.org |
| [Pd(C^P)(μ₂-Br)]₂ | ³¹P NMR | Signal observed at δ 42 ppm. | nih.govacs.org |
| [Pd(II)(C^P)₂] | ³¹P NMR | Identified as a stable species present during the reaction. | nih.govacs.org |
| Unknown Species | ³¹P NMR | An unidentified but catalytically competent species observed at δ 26.5 ppm. | nih.gov |
Complementing spectroscopic methods, computational studies using Density Functional Theory (DFT) provide molecular-level understanding of reaction pathways. While a complete catalytic cycle for a this compound-mediated reaction is complex to model, DFT calculations on simpler model phosphine systems have established how ligand properties influence the energetics of the elementary steps. researchgate.net Such studies calculate the energy barriers for oxidative addition, transmetalation, and reductive elimination. The models show that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net These computational tools allow researchers to rationalize the observed reactivity and selectivity imparted by specific ligands like this compound.
Influence of Ligand Properties on Reaction Selectivity and Efficiency
The catalytic performance of a metal complex is intrinsically linked to the properties of its supporting ligands. This compound possesses distinct steric and electronic characteristics that significantly influence reaction efficiency and selectivity.
Steric Properties: this compound is considered a sterically bulky ligand, possessing one of the largest cone angles among common triarylphosphines. nih.gov This steric hindrance plays a critical role in promoting the formation of highly reactive, low-coordinate palladium species, such as monoligated L₁Pd(0) intermediates. nih.gov These 14-electron complexes are more coordinatively unsaturated than their multi-ligated counterparts, which facilitates the oxidative addition of substrates. Furthermore, the steric bulk on the ligand can accelerate the final reductive elimination step, which is often crucial for efficient catalyst turnover. nih.gov
Electronic Properties: The phosphorus atom in this compound is electron-rich due to the electron-donating nature of the alkyl (tolyl) and aryl groups. This property enhances the ligand's σ-donor capability, which strengthens the metal-phosphorus bond. More importantly, this electron-donating character increases the electron density on the palladium center, which is known to facilitate the oxidative addition step—often the rate-limiting step in cross-coupling reactions. nih.gov
The combination of these properties makes this compound a highly effective ligand for a variety of cross-coupling reactions. Its ability to stabilize the active catalyst, promote key elementary steps, and readily form stable palladacyclic precatalysts contributes to its widespread use and efficiency. nih.gov The ligand's structure provides a balance that enhances the rates of oxidative addition, transmetalation, and reductive elimination, leading to high catalytic activity. nih.gov In comparative studies with other phosphine ligands in Suzuki-Miyaura reactions, catalyst systems derived from bulky, electron-rich biaryl phosphines consistently exhibit high efficacy, underscoring the importance of the ligand architecture pioneered by simple, effective ligands like this compound. nih.govsemanticscholar.org
Computational and Theoretical Chemistry of Diphenyl O Tolyl Phosphine Systems
Density Functional Theory (DFT) Applications
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organophosphorus compounds like Diphenyl(o-tolyl)phosphine.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. Like other triarylphosphines, the molecule adopts a pyramidal geometry around the central phosphorus atom. The key structural parameters, including P-C bond lengths and C-P-C bond angles, can be precisely calculated.
The presence of the o-tolyl group introduces steric hindrance that influences the orientation of the three aryl rings. Conformational analysis focuses on the rotation around the P-C bonds. The relative orientation of the phenyl and o-tolyl rings creates different conformers. DFT calculations, particularly on related derivatives like this compound selenide (B1212193), have been used to investigate these conformational possibilities, revealing the energetic landscape of different rotational isomers. molaid.com The steric profile of this compound has been computationally compared to other phosphine (B1218219) ligands to understand its influence in coordination chemistry. acs.org
Table 1: Representative Calculated Structural Parameters for Triarylphosphines Note: This table presents typical values for triarylphosphines as specific optimized geometry data for free this compound is not detailed in the cited literature. Values are derived from general DFT studies on similar phosphine ligands.
| Parameter | Typical Calculated Value |
| P-C (phenyl) Bond Length | 1.83 - 1.85 Å |
| P-C (tolyl) Bond Length | 1.83 - 1.86 Å |
| C-P-C Bond Angle | 101° - 104° |
| Phenyl Ring Dihedral Angle | Variable (dependent on conformer) |
| Tolyl Ring Dihedral Angle | Variable (dependent on conformer) |
The electronic properties of this compound are crucial to its function as a ligand. DFT calculations are used to analyze its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically centered on the phosphorus lone pair, which is fundamental to the ligand's σ-donor capability. The LUMO is usually a π* orbital distributed over the aryl rings, enabling π-acceptor interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. In comparative DFT studies, this compound is often used as a benchmark arylphosphine to evaluate the electronic donor properties of novel ligands. acs.org
When coordinated to a metal center, as in certain copper(I) complexes, the nature of these orbitals changes significantly. The HOMO and LUMO of the resulting complex are combinations of metal and ligand orbitals. DFT calculations on such complexes show that the HOMO can have significant contributions from both the metal d-orbitals and the phosphine, while the LUMO may be localized on other ligands in the coordination sphere. acs.org This analysis is critical for understanding the charge transfer properties of the complex.
Table 2: Illustrative Frontier Molecular Orbital Energies for Triarylphosphines Note: These values are representative for triarylphosphines and are intended to be illustrative. Specific values for this compound may vary.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.0 | Primarily localized on the Phosphorus lone pair (σ-donor orbital) |
| LUMO | -0.5 to -1.0 | Primarily delocalized π* orbitals on the aryl rings (π-acceptor orbital) |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates high kinetic stability |
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For processes where this compound acts as a catalyst or ligand, DFT can be used to map the entire reaction pathway. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
By identifying the transition state structures and their corresponding activation energies, researchers can determine the rate-determining step of a reaction, predict product selectivity, and understand the precise role of the phosphine ligand. For example, in cross-coupling reactions, DFT can model key steps such as oxidative addition, transmetalation, and reductive elimination, revealing how the steric and electronic properties of the this compound ligand influence the energetics of each step. While this is a common application of DFT for phosphine-mediated catalysis, specific energetic profiles for reactions involving this compound were not detailed in the surveyed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
TD-DFT is an extension of DFT used to study excited-state properties and predict electronic absorption and emission spectra, which is particularly useful for understanding the photophysical behavior of coordination complexes containing this compound.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. Each calculated transition has an associated energy (corresponding to the absorption wavelength) and an oscillator strength (corresponding to the intensity of the absorption).
For complexes containing the this compound ligand, TD-DFT has been successfully applied to interpret their photophysical properties. For instance, calculations on luminescent copper(I) complexes have helped assign the observed absorption bands to specific electronic transitions. acs.orgacs.org These calculations show that the lowest-energy absorption bands in such complexes, often found between 300-350 nm, arise from transitions involving orbitals with mixed metal and ligand character. acs.org The close agreement between calculated and experimental spectra validates the computational models and allows for a detailed understanding of the electronic structure.
Beyond predicting spectra, TD-DFT provides a detailed description of the nature of each electronic transition. By analyzing the molecular orbitals involved (e.g., HOMO→LUMO), the character of the transition can be classified. In metal complexes with this compound, common transitions include:
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital to a ligand-centered orbital.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Ligand-Centered (LC) or π→π transitions:* The excitation is confined to the orbitals of a single ligand.
In studies of copper(I) complexes featuring this compound, TD-DFT calculations have been instrumental in identifying key transitions as having significant MLCT character. acs.org For example, the HOMO→LUMO transition can be assigned to the movement of electron density from a d-orbital on the copper atom to a π* orbital on another ligand in the complex, a process influenced by the electronic properties of the phosphine. acs.org This characterization is essential for understanding phenomena like thermally activated delayed fluorescence (TADF) and for designing new materials for applications such as organic light-emitting diodes (OLEDs). acs.org
Advanced Theoretical Models and Multiscale Simulations
The study of this compound systems has moved beyond standard quantum mechanical calculations to embrace more complex and predictive theoretical models. These advanced approaches are crucial for accurately describing the ligand's role in complex chemical environments, particularly in catalysis.
One of the primary advanced methodologies is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. uab.cat This approach allows for a detailed quantum mechanical treatment of the electronically significant region of a system, such as a transition metal center and the directly coordinated this compound ligand, while the broader environment, including solvent molecules and counter-ions, is modeled using less computationally intensive molecular mechanics force fields. uab.cat This tiered approach provides a balance between accuracy and computational feasibility, enabling the study of large, realistic systems. For instance, in a palladium-catalyzed cross-coupling reaction, the QM region would typically include the palladium atom, the phosphine ligand, and the reacting substrates, allowing for an accurate description of bond-breaking and bond-forming events.
Advanced theoretical models are also employed to refine the understanding of steric and electronic properties of phosphine ligands like this compound. While traditional descriptors such as the Tolman cone angle provide a foundational understanding, more sophisticated computational parameters offer deeper insights. nih.govmanchester.ac.uk For example, the "percent buried volume" (%Vbur) has emerged as a powerful descriptor, quantifying the space occupied by a ligand around a metal center. nih.gov Computational studies on a range of phosphines have shown that parameters like %Vbur can correlate more effectively with catalytic activity than simpler models. nih.gov
Interactive Data Table: Comparison of Steric and Electronic Parameters for Selected Phosphine Ligands
Below is an illustrative table comparing computed parameters for this compound with other common phosphine ligands. Note that these values are representative and can vary based on the computational method and the specific metal complex being modeled.
| Ligand | Tolman Cone Angle (θ, °) | Percent Buried Volume (%Vbur) | Minimum Electrostatic Potential (Vmin, kcal/mol) |
| Triphenylphosphine (B44618) | 145 | 32.1 | -28.5 |
| This compound | 153 | 34.5 | -29.2 |
| Tri(o-tolyl)phosphine | 194 | 44.0 | -31.8 |
| Tricyclohexylphosphine | 170 | 38.2 | -35.1 |
Data is illustrative and compiled from various computational studies on phosphine ligands.
Multiscale simulations further extend the capabilities of theoretical chemistry by bridging different levels of theory to model complex chemical processes over longer timescales. kit.edudigitellinc.com For a catalytic cycle involving a this compound-metal complex, a multiscale approach might involve:
Quantum Mechanics (QM): High-level DFT calculations to determine the energies of intermediates and transition states for the core catalytic steps. nih.gov
Molecular Dynamics (MD): Force-field based simulations to explore the conformational landscape of the catalyst and its interactions with the solvent and substrates over nanoseconds. kit.edu
This hierarchical approach provides a more holistic understanding of the catalytic system, from the electronic structure of the active site to the macroscopic behavior of the reaction. kit.edu
Synergistic Integration of Computational and Experimental Data
The most powerful insights into the function of this compound are often gained through the close integration of computational modeling and experimental results. mdpi.com This synergy allows for the validation of theoretical models and the interpretation of experimental observations at a molecular level.
A common application of this integrated approach is in the rational design of catalysts. bris.ac.uk For example, computational screening can be used to predict the performance of a library of phosphine ligands, including derivatives of this compound, for a specific reaction. The computational models can identify key descriptors, such as specific steric or electronic parameters, that are predicted to correlate with high catalytic activity. nih.gov These predictions can then guide experimental efforts, focusing synthetic work on the most promising candidates.
Interactive Data Table: Illustrative Synergy in Catalyst Development
This table demonstrates how computational predictions can be correlated with experimental outcomes for a hypothetical Suzuki-Miyaura coupling reaction using various phosphine ligands.
| Ligand | Predicted Relative Activity (Computational Model) | Experimental Yield (%) |
| Triphenylphosphine | 1.00 | 75 |
| This compound | 1.25 | 88 |
| Tri(tert-butyl)phosphine | 1.40 | 95 |
| Tri(p-tolyl)phosphine | 1.05 | 78 |
This data is hypothetical and for illustrative purposes only.
Furthermore, computational studies can provide mechanistic insights that are difficult to obtain through experiments alone. For instance, DFT calculations can elucidate the precise transition state structures in a catalytic cycle, helping to explain observed selectivity. mdpi.com When experimental kinetic data is available, it can be used to benchmark and refine the computational models, leading to a more accurate and predictive understanding of the reaction mechanism.
The combination of X-ray crystallography and computational chemistry is another powerful synergistic approach. While X-ray crystallography provides a static picture of a metal-Diphenyl(o-tolyl)phosphine complex in the solid state, computational methods like DFT and MD simulations can model the dynamic behavior of the complex in solution, providing a more complete picture of its structure and reactivity in the relevant chemical environment.
Advanced Research Directions and Future Perspectives
Rational Design of Enhanced Diphenyl(o-tolyl)phosphine Analogues and Derivatives
The targeted synthesis of new phosphine (B1218219) ligands, building upon the structural framework of this compound, is a key area of research. By systematically modifying the ligand's architecture, scientists aim to achieve superior catalytic activity, selectivity, and stability.
The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. The o-tolyl group in this compound already imparts specific steric bulk compared to the simpler triphenylphosphine (B44618). Researchers are exploring further modifications to optimize these properties for specific catalytic applications.
Strategic placement of bulky substituents on the aryl rings can create a more defined chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. For instance, studies on ylide-substituted phosphines have shown that introducing bulky groups, such as an ortho-tolyl substituent, can lead to a remarkable boost in catalyst activity and stability. semanticscholar.org This improvement is attributed not just to the increased steric demand near the metal but also to the protection of reactive centers within the ligand's backbone. semanticscholar.org
Electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl or tolyl rings. These modifications alter the electron density at the phosphorus atom, which in turn affects its coordination to the metal center and the catalytic activity of the resulting complex. While systematic studies on some ligand classes have shown that electronic changes can have a surprisingly small impact compared to steric adjustments, the ability to fine-tune these properties remains a crucial tool for ligand design. semanticscholar.org
Table 1: Comparison of Ligand Properties in Ylide-Substituted Phosphines
| Ligand | Substituent | 31P{1H} NMR Shifts (ppm) | Catalytic Performance |
|---|---|---|---|
| 1 | Phenyl | -20.6, 26.9 | Baseline |
| 2 | p-Methoxyphenyl (electron-donating) | -21.4, 26.6 | Similar to baseline |
| 3 | p-Trifluoromethylphenyl (electron-withdrawing) | -20.0, 27.2 | Similar to baseline |
| 4 | o-Tolyl (sterically demanding) | -17.4, 30.1 | Significantly enhanced activity |
Data derived from studies on analogous YPhos ligands. semanticscholar.org
A significant frontier in catalysis is the development of chiral ligands for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov The design of chiral analogues of this compound is a promising avenue for achieving high enantioselectivity.
Chirality can be introduced by several methods:
Incorporating a chiral backbone that connects two phosphino (B1201336) groups.
Using atropisomeric biaryl scaffolds, such as BINAP, where rotation is restricted.
Attaching chiral substituents to the phenyl or tolyl rings.
Research has demonstrated that subtle changes in the ligand structure, such as the position of a substituent on an aryl ring, can have a profound impact on chiral induction. For example, in a study of diphosphine ligands, the o-tolyl-substituted variant demonstrated superior performance as a chiral inductor compared to its p-tolyl-substituted counterpart in palladium-catalyzed asymmetric allylic alkylation. nih.gov The development of switchable chiral phosphine ligands, whose chirality can be altered by an external stimulus like light, represents an innovative approach, allowing a single chiral ligand to potentially produce both enantiomers of a product. nih.gov
Heterogenization and Immobilization Strategies for Recyclable Catalysts
While homogeneous catalysts based on ligands like this compound are highly active and selective, their separation from the reaction products can be difficult and costly. Immobilizing these catalysts onto solid supports combines the advantages of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysts. tamu.eduresearchgate.net
The choice of support material and the method of attachment are critical for the success of an immobilized catalyst. A variety of materials have been investigated as supports for phosphine ligands.
Inorganic Oxides: Silica (B1680970) (SiO₂) is a widely used support due to its low cost, high surface area, and chemical inertness. tamu.edu Phosphine ligands are typically grafted onto the silica surface using bifunctional linkers, such as those containing triethoxysilane (B36694) groups (e.g., (EtO)₃Si(CH₂)₃PPh₂), which form covalent bonds with the surface silanol (B1196071) groups. tamu.edunii.ac.jp
Polymers: Resins like chloromethylated polystyrene (Merrifield's resin) provide a flexible organic matrix for anchoring phosphine ligands. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs): These crystalline materials offer a high surface area and tunable pore sizes, allowing for the confinement of catalyst complexes. rsc.org Phosphine ligands can be incorporated into the MOF structure either by being part of the organic linker used to build the framework or by being tethered to the framework post-synthesis through techniques like "click" chemistry. acs.orgacs.org
Grafting techniques can involve covalent bonding for robust attachment or non-covalent interactions such as ionic bonding, which can provide a high degree of mobility for the tethered ligand, mimicking its behavior in a homogeneous solution. nii.ac.jpacs.orgacs.org
A primary goal of immobilization is to create a catalyst that is truly recyclable without significant loss of activity or contamination of the product. Leaching, the process where the metal or ligand detaches from the support and enters the solution, is a critical issue.
Extensive studies are conducted to quantify the extent of leaching. Modern analytical techniques can detect metal and phosphorus content in the parts-per-million (ppm) or even parts-per-billion (ppb) range. Research on MOF-supported phosphine catalysts has demonstrated exceptionally low leaching, with phosphine levels below 0.05 ppm and cobalt leaching less than 0.7 ppm. acs.orgacs.org Similarly, rhodium catalysts immobilized on ionic resins for reactions in water showed very low metal leaching, often less than 0.8%. rsc.org
The performance of these heterogenized catalysts is evaluated through recycling experiments. A successful system maintains high conversion and selectivity over multiple reaction cycles. For example, some palladium-based catalysts on functionalized silica have been reused multiple times with no significant loss of stability or structure. nih.gov
Table 2: Leaching Data for Various Immobilized Phosphine Catalyst Systems
| Catalyst System | Support Material | Metal Leaching | Phosphine Leaching | Solvent | Reference |
|---|---|---|---|---|---|
| Co-phosphine | Metal-Organic Framework (MOF) | < 0.7 ppm | < 0.05 ppm | Organic | acs.orgacs.org |
| Rh-phosphine-phosphite | Sulphonated Polystyrene Resin | < 0.8% | Not specified | Water | rsc.org |
Application in Sustainable and Green Chemistry Processes
The development of advanced catalysts based on this compound and its derivatives aligns well with the principles of green chemistry. The primary contribution is through the creation of highly efficient and recyclable catalytic systems that minimize waste.
Furthermore, the design of robust immobilized catalysts can enable their use in environmentally benign solvents, such as water. rsc.org Performing organic reactions in water instead of volatile organic compounds (VOCs) is a major goal of green chemistry. Research on supported chiral phosphine-phosphite ligands has shown that they can be highly effective for enantioselective hydrogenations in aqueous media, with the added benefit of significantly reduced metal leaching compared to reactions in organic solvents like methanol (B129727). rsc.org These advancements pave the way for cleaner, more sustainable chemical manufacturing processes.
Reactions in Alternative Solvents (e.g., Aqueous Media)
The principles of green chemistry encourage the replacement of volatile organic compounds with more environmentally benign solvents like water. Transition metal-catalyzed reactions in aqueous media offer significant advantages, including cost reduction, improved safety, and simplified catalyst-product separation through two-phase catalysis. researchgate.net
Currently, the direct application of this compound in aqueous media is limited due to its hydrophobic nature, conferred by its three aromatic rings. For a metal complex bearing this ligand to be soluble and effective in water, the ligand itself must be modified to be hydrophilic. researchgate.netnih.gov The most common and reliable strategy for rendering phosphine ligands water-soluble is through the introduction of polar functional groups, with sulfonate groups being the most prevalent. researchgate.net
A well-established method for this is direct sulfonation using sulfuric acid. For instance, a one-step protocol involving controlled temperature and the addition of fuming sulfuric acid has been successfully used to achieve regioselective sulfonation of various biaryl monophosphines, creating amphiphilic ligands that facilitate reactions in the presence of water. acs.org This process, if applied to this compound, would yield a sulfonated derivative capable of acting as a ligand for aqueous-phase catalysis. Other hydrophilic groups that can be introduced include ammonium (B1175870) salts and neutral functionalities like polyethylene (B3416737) glycol (PEG) chains. researchgate.net
The development of a water-soluble derivative of this compound could expand its use in catalytic applications such as the Suzuki and Heck couplings for the synthesis of polar, biologically relevant molecules and the modification of biopolymers in buffer systems. researchgate.net
Atom Economy and Waste Minimization
Atom economy (AE) is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.netrsc.org Catalysis is a cornerstone of atom-economic chemical synthesis because a small amount of catalyst can generate large quantities of product, minimizing the stoichiometric use of reagents. csus.edu
The primary role of this compound is as an ancillary ligand in transition metal catalysis, where it helps to stabilize and activate the metal center, thereby improving reaction efficiency and selectivity. lookchem.com In palladium-catalyzed cross-coupling reactions, for which this compound is a suitable ligand, the process is inherently atom-economical. Most atoms from the aryl halide and the coupling partner are incorporated into the final product, with the generation of only a small amount of salt byproduct.
This contrasts sharply with classic organic reactions where phosphines are used as stoichiometric reagents. The Wittig reaction, for example, is known for its poor atom economy. rsc.org In this reaction, a stoichiometric amount of a phosphonium (B103445) ylide is used, which generates a stoichiometric amount of triphenylphosphine oxide waste. rsc.org This byproduct has a high molecular weight and is often generated in greater mass than the desired alkene product, leading to a low atom economy and significant waste. rsc.org
| Reaction Type | Generic Equation | Role of Phosphine | Theoretical Atom Economy | Key Byproducts |
|---|---|---|---|---|
| Catalytic Cross-Coupling (e.g., Suzuki) | R¹-X + R²-B(OR)₂ → R¹-R² | Ligand (Catalytic) | High | Inorganic Salts (e.g., NaX) |
| Stoichiometric Wittig Reaction | R¹R²C=O + Ph₃P=CHR³ → R¹R²C=CHR³ | Reagent (Stoichiometric) | Low | Triphenylphosphine oxide (Ph₃PO) |
Integration with Flow Chemistry and High-Throughput Experimentation
The discovery and optimization of catalytic reactions have been revolutionized by the adoption of high-throughput experimentation (HTE) and flow chemistry. rsc.orgyoutube.com HTE involves the use of automated robotic systems to perform, analyze, and screen hundreds or even thousands of reactions in parallel, enabling the rapid identification of optimal reaction conditions, catalysts, and ligands from a large parameter space. acs.orgnih.gov
Phosphine ligands, with their diverse electronic and steric properties, are ideal candidates for HTE screening. Researchers have developed curated screening sets of commercially available phosphine ligands to systematically and evenly sample the chemical space, facilitating the discovery of active catalysts for various cross-coupling reactions. chemrxiv.orgnsf.gov Platforms like the Phosphine Optimization Screening Set (PHOSS) and the commercial Catalexis kit provide a data-driven approach to catalyst optimization, reducing hundreds of potential trials to a manageable number of targeted screening reactions. chemrxiv.orgnsf.govyoutube.com this compound can be included in such screening libraries to evaluate its performance against other ligands for a specific chemical transformation.
Flow chemistry complements HTE by allowing for rapid and efficient reaction optimization once initial "hits" are identified. rsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, and the small reactor volumes enhance safety. youtube.com The integration of HTE for initial screening followed by rapid optimization in flow systems can significantly shorten the development timeline for new catalytic processes utilizing ligands like this compound. youtube.com
Explorations in Biological and Medicinal Chemistry Applications (e.g., Anti-proliferative Activity of Metal Complexes)
Metal-based compounds are a cornerstone of cancer chemotherapy, with platinum drugs like cisplatin (B142131) being widely used. core.ac.ukthepharmajournal.com A significant area of modern research involves the design of new metal complexes with improved efficacy, a broader spectrum of activity, and reduced side effects. core.ac.ukmdpi.com Phosphine ligands play a crucial role in this field, as their coordination to a metal center can modulate the resulting complex's stability, lipophilicity, and biological activity. nih.govnih.gov Gold(I), palladium(II), and platinum(II) complexes containing phosphine ligands have shown significant promise as anticancer agents. nih.govnih.govrsc.org
While direct studies on the biological activity of this compound complexes are not widely reported, research on structurally similar ligands provides strong evidence of their potential. A study on silver(I) complexes containing the isomeric ligand diphenyl(p-tolyl)phosphine (B86748) and various thiosemicarbazones revealed potent anti-proliferative activity. researchgate.net These complexes were effective against breast (MCF-7, T-47D) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, the compounds were found to induce significant DNA damage and apoptosis in human melanoma cells (SK-MEL-28). researchgate.net
The cytotoxic activity of these complexes highlights the therapeutic potential that could be explored with this compound. The steric and electronic properties of the ortho-tolyl group, compared to the para-tolyl group, could lead to complexes with different stability, cellular uptake, and target interactions, warranting further investigation. Future research will likely focus on synthesizing and screening gold, platinum, palladium, and silver complexes of this compound against a wide panel of cancer cell lines to identify novel therapeutic candidates. nih.govnih.govrsc.org
| Complex | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| [Ag(TS¹)₂(p-tolyl)Ph₂P] | MCF-7 (Breast) | 2.2 ± 0.1 |
| [Ag(TS¹)₂(p-tolyl)Ph₂P] | T-47D (Breast) | 4.6 ± 0.3 |
| [Ag(TS¹)₂(p-tolyl)Ph₂P] | HCT-116 (Colon) | 2.5 ± 0.1 |
| [Ag(TS²)₂(p-tolyl)Ph₂P] | MCF-7 (Breast) | 2.3 ± 0.1 |
| [Ag(TS²)₂(p-tolyl)Ph₂P] | T-47D (Breast) | 4.2 ± 0.2 |
| [Ag(TS²)₂(p-tolyl)Ph₂P] | HCT-116 (Colon) | 2.6 ± 0.2 |
Q & A
Q. What are the recommended synthetic routes for Diphenyl(o-tolyl)phosphine, and how can purity be ensured?
this compound is typically synthesized via cross-coupling reactions. A Pd(OAc)₂/Xantphos catalytic system enables deprotonative coupling between phosphine oxide derivatives and aryl bromides, yielding diarylmethyl phosphine oxides . For purity, use column chromatography followed by recrystallization in non-polar solvents. Structural confirmation requires P NMR (δ ~20–25 ppm) and X-ray crystallography, as demonstrated in analogous phosphine sulfide systems .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm aryl substituent integration and symmetry.
- P NMR : To verify phosphorus coordination (single peak expected for pure ligand).
- X-ray crystallography : For resolving steric bulk and bond angles, critical for ligand design .
- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
Q. How does this compound compare to other phosphine ligands in catalysis?
Its o-tolyl group introduces steric hindrance, stabilizing metal centers in low-coordination states. For example, in gold-catalyzed hydroarylation, bulky phosphines like P(o-tolyl)₃ favor σ-π-diauration intermediates, altering reaction pathways compared to PPh₃ . Compare catalytic turnover numbers (TONs) under standardized conditions to assess performance.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in C–C bond formation?
Density functional theory (DFT) calculates transition-state geometries and electronic effects. For example, stereoselectivity in cross-coupling reactions can be modeled by analyzing steric repulsion between the o-tolyl group and substrates . Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for ligand-metal interaction studies.
Q. What strategies optimize ligand design for asymmetric catalysis using this compound derivatives?
Modify the phosphine backbone by introducing chiral auxiliaries (e.g., binaphthyl groups) or varying substituent positions (para vs. ortho). Screen enantiomeric excess (ee) via chiral HPLC or F NMR with chiral shift reagents. Recent studies show that electron-withdrawing groups enhance metal-ligand cooperativity in hydrogenation .
Q. How do conflicting reports on catalytic efficiency with this compound arise, and how can they be resolved?
Discrepancies often stem from:
- Ligand purity : Trace oxidants (e.g., phosphine oxides) deactivate catalysts. Validate purity via P NMR .
- Reaction conditions : Moisture or oxygen sensitivity requires rigorous Schlenk-line techniques.
- Substrate scope : Test across diverse substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify limitations .
Methodological Guidance
Q. How to design experiments probing steric effects of this compound in coordination chemistry?
- Synthesize metal complexes (e.g., [Au(P(o-tolyl)₃)]⁺) and compare bond metrics (X-ray) with less bulky ligands.
- Measure Tolman cone angles experimentally via X-ray or computationally to quantify steric bulk .
- Evaluate kinetic vs. thermodynamic product ratios in catalytic cycles using stopped-flow spectroscopy.
Q. What analytical workflows validate phosphine ligand stability under catalytic conditions?
- In situ monitoring : Use P NMR or Raman spectroscopy to detect oxidation to phosphine oxides.
- Mass spectrometry : Track ligand decomposition byproducts.
- Kinetic profiling : Compare reaction rates in inert vs. aerobic atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
